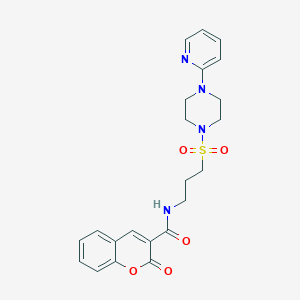

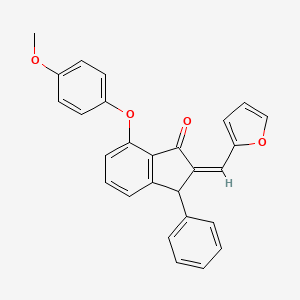

2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications Research on compounds derived from piperazine and chromene has shown their utility in catalysis. For example, l-Piperazine-2-carboxylic acid-derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating significant enantioselectivity and high yields across a range of substrates (Wang et al., 2006).

Anticancer Activity Chromene derivatives have been synthesized and evaluated for their anticancer properties. One study involved the synthesis of 2-oxo-2H-chromenylpyrazolecarboxylates and their screening against human cancer cell lines, indicating potential anticancer activity (Kumar et al., 2013). Another study synthesized carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl with pyrazolo[1,5-a]pyrimidine derivatives, showing promising anticancer activity against the HeLa cell line (Kumar et al., 2016).

Antimicrobial Agents Compounds with chromene structures have been explored for their antimicrobial potential. For instance, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives exhibited antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017). Another study on chromeno[3,4-c]pyrrole-3,4-dione-based N-heterocycles revealed high antimicrobial activity, showcasing the potential of chromene derivatives as antimicrobial agents (Azab et al., 2017).

Synthetic Methodologies Innovative synthetic methodologies involving chromenes have been reported, such as the one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, demonstrating the versatility of chromene derivatives in synthetic chemistry (Pouramiri et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to targettubulin proteins , which play a crucial role in cell division and are a common target for anti-cancer drugs .

Mode of Action

Compounds with similar structures, such as those derived from theindibulin and combretastatin scaffolds , are known to be anti-mitotic agents . Anti-mitotic agents typically work by inhibiting the polymerization of tubulin, disrupting the formation of the mitotic spindle, and thereby preventing cell division .

Biochemical Pathways

Similar compounds have been found to affect thetubulin polymerization pathway , which is crucial for cell division. Disruption of this pathway can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

Similar compounds have showncytotoxic activity against various cancer cell lines

properties

IUPAC Name |

2-oxo-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S/c27-21(18-16-17-6-1-2-7-19(17)31-22(18)28)24-10-5-15-32(29,30)26-13-11-25(12-14-26)20-8-3-4-9-23-20/h1-4,6-9,16H,5,10-15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYADEMLZRXLCHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)

![[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2760758.png)

![2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine](/img/structure/B2760766.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide](/img/structure/B2760767.png)

![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)

![N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2760780.png)